Diisopropylethoxysilane Diisopropylethoxysilane
Brand Name: Vulcanchem
CAS No.: 90633-16-2
VCID: VC8150269
InChI: InChI=1S/C8H19OSi/c1-6-9-10(7(2)3)8(4)5/h7-8H,6H2,1-5H3
SMILES: CCO[Si](C(C)C)C(C)C
Molecular Formula: C8H19OSi
Molecular Weight: 159.32 g/mol

Diisopropylethoxysilane

CAS No.: 90633-16-2

Cat. No.: VC8150269

Molecular Formula: C8H19OSi

Molecular Weight: 159.32 g/mol

* For research use only. Not for human or veterinary use.

Diisopropylethoxysilane - 90633-16-2

Specification

CAS No. 90633-16-2
Molecular Formula C8H19OSi
Molecular Weight 159.32 g/mol
Standard InChI InChI=1S/C8H19OSi/c1-6-9-10(7(2)3)8(4)5/h7-8H,6H2,1-5H3
Standard InChI Key PUNLSJOSQANDRG-UHFFFAOYSA-N
SMILES CCO[Si](C(C)C)C(C)C
Canonical SMILES CCO[Si](C(C)C)C(C)C

Introduction

Chemical Identification and Structural Properties

Molecular Composition and Nomenclature

Diisopropylethoxysilane, systematically named ethoxybis(propan-2-yl)silane, belongs to the organoethoxysilane family. Its structure features a central silicon atom bonded to two isopropyl groups, one ethoxy group, and a methyl group, yielding the formula C₈H₂₀OSi . The compound’s IUPAC name reflects its substituents: ethoxy denotes the ethoxy group (-OCH₂CH₃), while diisopropyl indicates two isopropyl (-CH(CH₃)₂) attachments to silicon.

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Molecular Weight160.33 g/mol
Boiling Point148°C
Melting Point<0°C
Density0.85–0.87 g/cm³ (estimated)
Vapor PressureNot quantified
SolubilityReacts with water

The liquid is clear and exhibits a mild odor . Its reactivity with moisture necessitates anhydrous storage conditions, as hydrolysis generates ethanol and silanol byproducts .

Synthesis and Industrial Production

Synthetic Routes

Diisopropylethoxysilane is synthesized via alkoxylation reactions, where chlorosilane precursors react with ethanol under controlled conditions. A representative pathway involves:

Cl-Si(CH(CH₃)₂)₂CH₃ + CH₃CH₂OH → C₈H₂₀OSi + HCl\text{Cl-Si(CH(CH₃)₂)₂CH₃ + CH₃CH₂OH → C₈H₂₀OSi + HCl}

This reaction typically employs triethylamine to neutralize hydrochloric acid, enhancing yield and purity . Industrial-scale production utilizes continuous-flow reactors to optimize temperature (0–5°C) and stoichiometry, achieving purities exceeding 95% .

Quality Control and Characterization

Advanced analytical techniques ensure product consistency:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Verifies molecular integrity and detects impurities .

  • Nuclear Magnetic Resonance (NMR): Confirms substituent arrangement via characteristic shifts (e.g., ethoxy protons at δ 3.5–3.7 ppm) .

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies Si-O-C stretching vibrations near 1080 cm⁻¹ .

Applications in Materials Science

Surface Modification via Chemical Vapor Deposition

Diisopropylethoxysilane derivatives, such as 3-aminopropyldiisopropylethoxysilane (APDIPES), are pivotal in CVD processes for functionalizing silicon dioxide surfaces . Studies demonstrate that CVD at 150°C and low pressure (~1–5 Torr) yields uniform monolayers with advancing water contact angles of 60–70° . These films exhibit enhanced stability compared to trifunctional analogs like APTES, attributed to reduced cross-linking and steric hindrance from isopropyl groups .

Role in Polymer Chemistry

As an external electron donor in Ziegler-Natta catalyst systems, diisopropylethoxysilane modulates polypropylene polymerization kinetics. Its steric bulk improves stereoregularity, yielding polymers with higher melting points and tensile strength .

Control MeasureSpecification
VentilationLocal exhaust systems
Personal Protective EquipmentNitrile gloves, chemical goggles
First AidFlush eyes with water for 15 minutes

Hydrolysis byproducts like ethanol necessitate additional precautions, as prolonged exposure to ethanol vapors may exceed OSHA’s permissible exposure limit (PEL) of 1000 ppm .

Comparative Analysis with Analogous Silanes

Performance in CVD Applications

A 2010 study compared diisopropylethoxysilane-derived APDIPES with APTES and APDMES :

SilaneN1s/Si2p Ratio (XPS)Contact Angle (°)
APDIPES0.1268
APTES0.1855
APDMES0.1563

APDIPES’s lower nitrogen content (N1s/Si2p = 0.12) reflects its monofunctional structure, which limits surface amine density but improves hydrolytic stability .

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